5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Overview
Description
5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of the compound “5-chloro-3-phenyl-1H-indole-2-carboxylic acid” is PYGB . PYGB, or brain glycogen phosphorylase, is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. This enzyme is particularly important in the brain, where it helps maintain energy homeostasis .
Mode of Action
The compound interacts with its target, PYGB, to exert a protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes . This suggests that the compound may inhibit the activity of PYGB, thereby modulating the glycogenolysis process .
Biochemical Pathways
The compound’s interaction with PYGB affects the glycogenolysis pathway. By inhibiting PYGB, the compound may reduce the breakdown of glycogen into glucose. This could potentially lead to a decrease in the production of lactate and pyruvate, which are byproducts of anaerobic glycolysis . As a result, the compound may help ameliorate metabolic acidosis, a condition characterized by an excess of acid in the body due to the overproduction of acid or the inability of the kidneys to remove enough acid from the body .
Result of Action
The compound’s action on PYGB can lead to significant molecular and cellular effects. For instance, it has been shown to dramatically increase cell viability and reduce lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and reactive oxygen species (ROS) levels in mouse astrocytes subjected to H/R injury . These findings suggest that the compound may have neuroprotective effects, particularly in conditions characterized by ischemic-hypoxic injury .
Biochemical Analysis
Biochemical Properties
5-chloro-3-phenyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as glycogen phosphorylase . This inhibition can affect the overall metabolic flux and energy production within cells. Additionally, this compound can bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in mouse astrocytes, this compound has been shown to exert protective effects against hypoxia/reoxygenation injury by targeting specific proteins involved in cellular stress responses . Furthermore, it can influence the expression of apoptosis-associated proteins, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogen metabolism . This inhibition can lead to alterations in energy production and metabolic homeostasis. Additionally, the compound can interact with specific receptors on cell membranes, triggering downstream signaling cascades that result in changes in gene expression and cellular function . These interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as protecting cells from oxidative stress and modulating metabolic pathways . At higher doses, it can induce toxic effects, including cellular apoptosis and metabolic dysregulation . These dosage-dependent effects highlight the need for careful consideration of dosage when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase, which is crucial for glycogen metabolism . By inhibiting this enzyme, the compound can alter the metabolic flux and energy production within cells. Additionally, it can affect the levels of various metabolites, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic proteins involved in metabolic processes . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound to fully elucidate its biochemical properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-phenyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
5-chloro-3-phenyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide .
Uniqueness
5-chloro-3-phenyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNPWUZAVBEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377326 | |
Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21139-31-1 | |
Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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